molecular formula C16H15ClN2O2 B5090110 3-chloro-N-(1-phenylethylcarbamoyl)benzamide

3-chloro-N-(1-phenylethylcarbamoyl)benzamide

Cat. No.: B5090110
M. Wt: 302.75 g/mol
InChI Key: NOFARLVBAARHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1-phenylethylcarbamoyl)benzamide is an organic compound with the molecular formula C15H14ClNO. It is a benzamide derivative, characterized by the presence of a chloro group at the third position of the benzene ring and a phenylethylcarbamoyl group attached to the nitrogen atom of the amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-phenylethylcarbamoyl)benzamide typically involves the condensation of 3-chlorobenzoic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-phenylethylcarbamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-(1-phenylethylcarbamoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-phenylethylcarbamoyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-phenylethylcarbamoyl)benzamide
  • 4-chloro-N-(1-phenylethylcarbamoyl)benzamide
  • 3-chloro-N-phenethylbenzamide

Comparison

Compared to its analogs, 3-chloro-N-(1-phenylethylcarbamoyl)benzamide exhibits unique properties due to the position of the chloro group. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. For instance, the 3-chloro derivative may have different steric and electronic effects compared to the 2- or 4-chloro derivatives, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

3-chloro-N-(1-phenylethylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11(12-6-3-2-4-7-12)18-16(21)19-15(20)13-8-5-9-14(17)10-13/h2-11H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFARLVBAARHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49716710
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.